molecular formula C22H25N3O4S B2607503 (E)-ethyl 1-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperidine-4-carboxylate CAS No. 1005999-80-3

(E)-ethyl 1-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperidine-4-carboxylate

Cat. No. B2607503
CAS RN: 1005999-80-3
M. Wt: 427.52
InChI Key: VXQJPTRWMNQUNI-CMDGGOBGSA-N
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Description

(E)-ethyl 1-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxylates and has been shown to exhibit promising biological activity.

Scientific Research Applications

Synthesis and Photophysical Investigation

(E)-ethyl 1-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperidine-4-carboxylate (hereafter referred to by its functional description) has been explored in various scientific research applications, focusing primarily on its synthesis, photophysical properties, and biological activity. Notably, the research has extended into the synthesis of related compounds and their evaluation as potential therapeutic agents, owing to their significant photophysical and biological properties.

Photophysical Properties and Biological Activity

One study highlights the one-pot synthesis and photophysical investigation of biologically active compounds that show promise in determining critical micelle concentrations (CMC) of surfactants in organized media. This research underscores the potential of such compounds in both photophysical applications and antibacterial activity, indicating a broad spectrum of utility in scientific research (Alsharif et al., 2018).

Anticancer Potential

Another area of research involves the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated for their anticancer properties. The study synthesized a series of compounds through a multi-step process, culminating in the evaluation of these compounds as anticancer agents. The findings highlighted several compounds with promising IC50 values, indicating their potential as strong anticancer agents relative to doxorubicin, a commonly used reference drug (Rehman et al., 2018).

Antibacterial Activity

Research into acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores has also been conducted, focusing on their synthesis and antibacterial potentials. This work involved multiple synthesis steps, resulting in compounds tested against various bacterial strains. The study identified compounds with moderate inhibitory activity, highlighting their potential application in addressing bacterial resistance (Iqbal et al., 2017).

properties

IUPAC Name

ethyl 1-[2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-2-29-21(28)17-10-12-25(13-11-17)20(27)14-18-15-30-22(23-18)24-19(26)9-8-16-6-4-3-5-7-16/h3-9,15,17H,2,10-14H2,1H3,(H,23,24,26)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQJPTRWMNQUNI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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